molecular formula C10H12O4S B1295854 Ethyl 4-(methylsulfonyl)benzoate CAS No. 6274-54-0

Ethyl 4-(methylsulfonyl)benzoate

Cat. No. B1295854
CAS RN: 6274-54-0
M. Wt: 228.27 g/mol
InChI Key: ADTIKXSMRDSYSK-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.26 g/mol . This compound is used in various research and industrial applications.


Molecular Structure Analysis

Ethyl 4-(methylsulfonyl)benzoate contains a total of 27 bonds; 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfone .


Chemical Reactions Analysis

Esters, such as Ethyl 4-(methylsulfonyl)benzoate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. They can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .

Scientific Research Applications

Material Science: Liquid Crystalline Compounds

Alkylbenzoates, including Ethyl 4-(methylsulfonyl)benzoate, have been designed to prepare liquid crystalline compounds . These materials have unique optical and electrical properties, making them suitable for displays and other electronic applications.

Organogelators: Dendrimer Synthesis

The compound has been used to create functionalized poly(-benzyl ether) dendrimers with methyl ester decorations, which act as efficient organogelators . These are important in creating gels that can be used for drug delivery systems or tissue engineering scaffolds.

Optical Materials: Non-Linear Optics

Ethyl 4-(methylsulfonyl)benzoate has applications in the synthesis of materials for non-linear optics . These materials are crucial for the development of optical switches and modulators in telecommunications.

Chemical Synthesis: Ester Chemistry

In the realm of synthetic chemistry, esters like Ethyl 4-(methylsulfonyl)benzoate are important for a variety of reactions, including the synthesis of carbohydrazones by reacting with hydrazine derivatives . These reactions are fundamental in the development of new chemical entities.

Crystallography: Structural Analysis

The crystal structure of Ethyl 4-(methylsulfonyl)benzoate has been studied, revealing insights into its conformational flexibility and molecular interactions . This information is valuable for understanding the material’s properties and for designing molecules with specific characteristics.

properties

IUPAC Name

ethyl 4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-14-10(11)8-4-6-9(7-5-8)15(2,12)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTIKXSMRDSYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284501
Record name ethyl 4-(methylsulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(methylsulfonyl)benzoate

CAS RN

6274-54-0
Record name 6274-54-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(methylsulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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